2H-Pyrrol-2-one, 1,5-dihydro-3-hydroxy-5-(3-pyridinyl)-4-(2-thienylcarbonyl)-
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Overview
Description
3-HYDROXY-5-(3-PYRIDYL)-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes pyridine, thiophene, and pyrrolone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-5-(3-PYRIDYL)-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. One common approach is to start with the appropriate pyridine and thiophene derivatives, which are then subjected to a series of condensation and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations would include the selection of solvents, reaction temperatures, and purification techniques to ensure the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3-HYDROXY-5-(3-PYRIDYL)-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
3-HYDROXY-5-(3-PYRIDYL)-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-HYDROXY-5-(3-PYRIDYL)-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-HYDROXY-5-(3-PYRIDYL)-4-(2-FURANYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
- 3-HYDROXY-5-(3-PYRIDYL)-4-(2-PHENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
Uniqueness
Compared to similar compounds, 3-HYDROXY-5-(3-PYRIDYL)-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is unique due to the presence of the thiophene moiety, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C14H10N2O3S |
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Molecular Weight |
286.31 g/mol |
IUPAC Name |
4-hydroxy-2-pyridin-3-yl-3-(thiophene-2-carbonyl)-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C14H10N2O3S/c17-12(9-4-2-6-20-9)10-11(16-14(19)13(10)18)8-3-1-5-15-7-8/h1-7,11,18H,(H,16,19) |
InChI Key |
GMLHXZOVGAEPHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2C(=C(C(=O)N2)O)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
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